4-Thiazolidinecarboxamide, N-(3-(4-morpholinyl)-1-oxopropyl)-3-(1-naphthalenyl)-L-alanyl-N-methyl-L-valyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinecarboxamide, N-(3-(4-morpholinyl)-1-oxopropyl)-3-(1-naphthalenyl)-L-alanyl-N-methyl-L-valyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)- is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a morpholine group, and a naphthalene moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of the thiazolidine ring, the introduction of the morpholine group, and the attachment of the naphthalene moiety. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, researchers might investigate its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-Thiazolidinecarboxamide derivatives
- Naphthalene-based compounds
- Morpholine-containing molecules
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it might exhibit enhanced stability, reactivity, or bioactivity.
Properties
CAS No. |
185567-10-6 |
---|---|
Molecular Formula |
C44H60N6O7S |
Molecular Weight |
817.0 g/mol |
IUPAC Name |
(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2S)-3-methyl-2-[methyl-[(2S)-2-(3-morpholin-4-ylpropanoylamino)-3-naphthalen-1-ylpropanoyl]amino]butanoyl]amino]-4-phenylbutanoyl]-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C44H60N6O7S/c1-29(2)38(41(54)46-34(25-30-13-8-7-9-14-30)39(52)43(56)50-28-58-27-36(50)40(53)47-44(3,4)5)48(6)42(55)35(45-37(51)19-20-49-21-23-57-24-22-49)26-32-17-12-16-31-15-10-11-18-33(31)32/h7-18,29,34-36,38-39,52H,19-28H2,1-6H3,(H,45,51)(H,46,54)(H,47,53)/t34-,35-,36-,38-,39-/m0/s1 |
InChI Key |
QJHQHWIDPNGKED-HAHDWVKUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](C(=O)N2CSC[C@H]2C(=O)NC(C)(C)C)O)N(C)C(=O)[C@H](CC3=CC=CC4=CC=CC=C43)NC(=O)CCN5CCOCC5 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(=O)N2CSCC2C(=O)NC(C)(C)C)O)N(C)C(=O)C(CC3=CC=CC4=CC=CC=C43)NC(=O)CCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.